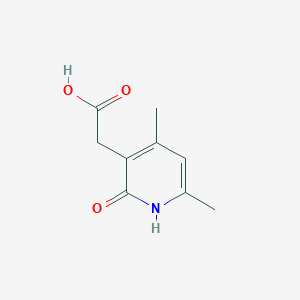
2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid is a chemical compound with the molecular formula C9H11NO3 It is a derivative of pyridine and is characterized by the presence of a pyridinone ring substituted with dimethyl groups and an acetic acid moiety
作用机制
Target of Action
The primary target of 2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid is the zinc finger domain of the HIV-1 p7 nucleocapsid protein . This protein plays a crucial role in the replication cycle of the HIV-1 virus, making it a significant target for antiviral therapies .
Mode of Action
The compound exhibits affinity to its target through a process known as molecular docking . This interaction disrupts the normal function of the HIV-1 p7 nucleocapsid protein, thereby inhibiting the replication of the HIV-1 virus .
Biochemical Pathways
It is known that the compound interferes with theHIV-1 replication cycle . By targeting the zinc finger domain of the HIV-1 p7 nucleocapsid protein, the compound disrupts the virus’s ability to replicate, thus inhibiting its proliferation .
Pharmacokinetics
The compound is described as having suitable admet parameters , suggesting it has favorable bioavailability and pharmacokinetic properties.
Result of Action
The primary result of the compound’s action is the inhibition of HIV-1 replication . By disrupting the function of the HIV-1 p7 nucleocapsid protein, the compound prevents the virus from replicating, thereby reducing viral load and potentially slowing the progression of the disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles with potassium ferricyanide in an alkaline medium. This reaction results in the formation of a mixture of oxidation products, including bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.
化学反应分析
Types of Reactions
2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium is commonly used for the oxidation of related compounds.
Reduction: Typical reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenation and other substitution reactions can be carried out using appropriate halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield disulfides and sulfonates, while reduction reactions typically produce the corresponding alcohols or amines.
科学研究应用
2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
相似化合物的比较
Similar Compounds
- 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- 2-Mercaptopyridines
- Bis(3-cyanopyridin-2-yl) disulfides
Uniqueness
2-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid is unique due to its specific structural features, including the dimethyl-substituted pyridinone ring and the acetic acid moiety.
属性
IUPAC Name |
2-(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-3-6(2)10-9(13)7(5)4-8(11)12/h3H,4H2,1-2H3,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHCDWGQNIFECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














